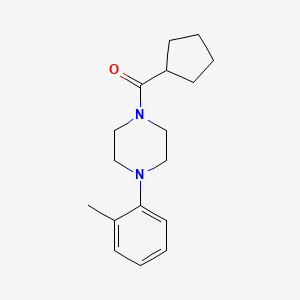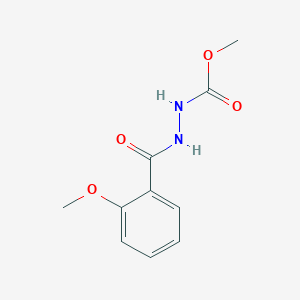![molecular formula C15H12Cl2N2O3 B4990782 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)
1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione, also known as DFP-1080, is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the growth and proliferation of cancer cells. DFP-1080 has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione exerts its anticancer activity by inhibiting DHODH, which is a key enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione reduces the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been shown to have other biochemical and physiological effects. 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response. 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has several advantages as a research tool. It is a potent and selective inhibitor of DHODH, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione is also relatively stable and can be stored for extended periods of time. However, 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has some limitations as a research tool. It is a highly toxic compound and requires careful handling and disposal. In addition, 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione. One area of research is the development of more potent and selective inhibitors of DHODH. Another area of research is the identification of biomarkers that can predict the response of cancer cells to DHODH inhibitors. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of DHODH inhibitors in the treatment of cancer and other diseases.
Synthesis Methods
1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3,4-dichlorophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-furylmethylamine to form the intermediate product, which is subsequently cyclized to form 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been extensively studied as a potential anticancer agent. Preclinical studies have shown that 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has also been shown to inhibit tumor growth in mouse xenograft models.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(furan-2-ylmethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-4-3-9(6-12(11)17)19-14(20)7-13(15(19)21)18-8-10-2-1-5-22-10/h1-6,13,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTUSLVQTBCVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethylamino)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B4990699.png)

![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
![3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4990712.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4990713.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B4990722.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990729.png)
![2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4990730.png)



![2-{3-[3-(4,6-dimethoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B4990763.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)
![3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4990789.png)